molecular formula C3H5BrMg B157889 Allylmagnesium bromide CAS No. 1730-25-2

Allylmagnesium bromide

Cat. No.: B157889
CAS No.: 1730-25-2
M. Wt: 145.28 g/mol
InChI Key: DQEUYIQDSMINEY-UHFFFAOYSA-M
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Description

Allylmagnesium bromide, also known as prop-2-enylmagnesium bromide, is an organomagnesium compound and a member of the Grignard reagents family. It is commonly used in organic synthesis to introduce the allyl group into various substrates. The compound is typically available as a solution in diethyl ether and is highly reactive, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylmagnesium bromide is synthesized by the reaction of magnesium turnings with allyl bromide in an anhydrous diethyl ether solution. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained below 0°C to suppress the formation of hexadiene, a byproduct .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient cooling systems to maintain the low temperature required. The product is then purified and stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Allylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Allylmagnesium bromide is primarily employed in the synthesis of complex organic molecules. Its reactivity allows for various types of chemical reactions:

Reaction TypeDescription
Nucleophilic AdditionReacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution ReactionsParticipates in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling ReactionsCouples with other organometallic reagents to create complex organic structures.

Case Study: Synthesis of Allyl-Epoxides

A study by Fan et al. demonstrated an efficient synthetic method for allyl-epoxides via allylation of α-haloketones using AMB. This method highlights AMB's utility in creating valuable intermediates for further chemical transformations .

Biological Applications

In biological research, AMB is utilized for modifying biomolecules, which aids in studying various biological processes. Its selective nucleophilic properties allow it to target specific functional groups in biomolecules.

Example Application

AMB has been used to synthesize derivatives of aza-aromatic heterocycles, which are important in medicinal chemistry for developing new therapeutic agents .

Pharmaceutical Industry

This compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex reactions is critical for producing compounds with biological activity.

Notable Synthesis

AMB has been employed in synthesizing compounds such as 2-(9,10-dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine, a homolog of benzoctamine . This synthesis showcases AMB's importance in developing pharmaceuticals with potential therapeutic effects.

Industrial Applications

In industrial settings, AMB is used for producing polymers and agrochemicals. Its reactivity allows for the development of new materials and chemicals that meet specific industrial needs.

Application in Polymer Chemistry

AMB can be utilized to create polymeric materials through its reactions with various monomers, enhancing the properties and functionalities of the resulting polymers.

Safety and Handling Considerations

This compound is sensitive to moisture and air; therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate safety measures should be taken due to its hazardous nature:

Hazard ClassificationDescription
GHS Signal WordDanger
Hazard StatementsH225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Mechanism of Action

The mechanism of action of allylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a bond with the carbon atom of the allyl group, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

    Allylmagnesium chloride: Similar in reactivity but uses allyl chloride instead of allyl bromide.

    Vinylmagnesium bromide: Another Grignard reagent with a vinyl group instead of an allyl group.

    Isopropylmagnesium chloride: Contains an isopropyl group instead of an allyl group.

Uniqueness: Allylmagnesium bromide is unique due to its ability to introduce the allyl group into various substrates, which is valuable in the synthesis of complex organic molecules. Its high reactivity and selectivity make it a preferred reagent in many synthetic applications .

Biological Activity

Allylmagnesium bromide (AMB) is an organomagnesium compound classified as a Grignard reagent, notable for its high reactivity and utility in organic synthesis. This article explores the biological activity of AMB, focusing on its chemical properties, reactions, and implications in medicinal chemistry and toxicology.

This compound has the formula C3H5BrMg\text{C}_3\text{H}_5\text{BrMg} and is characterized by its ability to act as a nucleophile in various organic reactions. The compound is highly reactive, particularly with carbonyl compounds, esters, and nitriles, which allows it to facilitate the formation of complex organic structures.

Key Reactions

  • Addition to Carbonyl Compounds : AMB reacts rapidly with carbonyl compounds to form alcohols. This reaction is diffusion-controlled, meaning it occurs at rates approaching the maximum possible speed due to the high reactivity of AMB .
  • Reactivity with Nitriles : Recent studies have shown that AMB can convert nitriles into tetrahydropyridines and aminoketones under mild conditions, even in the presence of moisture and air. This challenges the conventional view that Grignard reagents are incompatible with moisture .
  • Addition to Amides : AMB can also react with carboxamides, demonstrating multiple addition capabilities which can be useful in synthesizing complex molecules .

Biological Activity and Toxicity

Despite its utility in synthetic chemistry, this compound poses potential health risks. It has been investigated for mutagenicity and genotoxicity:

  • Mutagenic Properties : Studies indicate that AMB is mutagenic in various assays, including the Ames test. It has been shown to induce unscheduled DNA synthesis in human cell lines, suggesting potential carcinogenic effects .
  • DNA Binding : AMB can alkylate DNA, forming various modified nucleobases. This alkylation process has been linked to its mutagenic effects, as it alters the normal structure of DNA and can lead to errors during replication .

Case Study 1: Reaction Mechanisms

A study demonstrated that AMB could effectively add to a range of electrophiles, including ketones and aldehydes, leading to high yields of allylated products. The research highlighted the compound's ability to facilitate complex organic transformations that are otherwise challenging due to steric hindrance or electronic factors .

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of allyl bromide (a related compound), which has been identified as an air contaminant. Its potential carcinogenicity raises concerns about exposure risks associated with industrial use .

Summary of Findings

Property/ActivityDescription
Chemical Formula C3H5BrMg\text{C}_3\text{H}_5\text{BrMg}
Reactivity Highly reactive with carbonyls, esters, nitriles; diffusion-controlled addition mechanisms
Mutagenicity Induces mutations in bacterial and mammalian cells; forms DNA adducts
Environmental Concerns Identified as a potential air contaminant; linked to carcinogenic effects

Q & A

Basic Research Questions

Q. What are the critical safety protocols for synthesizing and handling Allylmagnesium bromide in laboratory settings?

this compound must be prepared and handled under inert, anhydrous conditions (e.g., argon or nitrogen atmosphere) due to its extreme sensitivity to moisture and oxygen. Use flame-resistant equipment, ground all apparatus to prevent electrostatic discharge, and employ dry solvents (e.g., THF or Et₂O). Personal protective equipment (PPE) must include flame-retardant lab coats, nitrile gloves, and safety goggles. Storage should be in airtight containers at 4°C in a dry environment .

Q. How can researchers confirm the concentration and purity of this compound solutions?

Titration with a standardized solution (e.g., 2-butanol in xylene with 1,10-phenanthroline as an indicator) is commonly used to determine Grignard reagent concentration. Purity is assessed via NMR spectroscopy (e.g., monitoring the characteristic allyl proton signals at δ 5.0–6.0 ppm) or by reacting with a carbonyl compound (e.g., benzaldehyde) and quantifying the alcohol product via GC-MS .

Q. What are the standard reaction conditions for allylation using this compound?

this compound reacts with ketones, esters, or α-haloketones in anhydrous THF or Et₂O at temperatures ranging from −78°C to 0°C. Quenching with aqueous NH₄Cl or saturated NH₄Cl solution is typical. For example, allylation of α-haloketones yields allyl-epoxides after in situ epoxidation .

Q. What are the recommended storage conditions to maintain reagent stability?

Store in sealed, moisture-free containers under inert gas at 4°C. Avoid exposure to humidity, heat, or direct light. Shelf life is typically 3–6 months when stored properly .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in multicomponent cyclizations involving this compound?

Diastereoselectivity in reactions like the carboformylation of Fischer carbene complexes is achieved by optimizing steric and electronic effects. For instance, using chromium carbene complexes with bulky substituents and controlling reaction temperature (−40°C to 25°C) can favor specific transition states, yielding tetrasubstituted cyclohexanediols with >90% diastereomeric excess .

Q. What mechanistic insights explain the reactivity of this compound in aqueous-compatible systems?

Theoretical studies reveal that water molecules act as proton shuttles, stabilizing intermediates during allylation of nitriles. Cooperative effects between the Grignard reagent and water enable selective formation of tetrahydropyridines or enamines, depending on hydrolysis conditions (e.g., pH and temperature) .

Q. How can researchers troubleshoot failed allylation reactions (e.g., low yield or side products)?

Common issues include moisture contamination or improper stoichiometry. Ensure solvent dryness via molecular sieves. Use fresh reagent solutions and verify concentration via titration. For side reactions (e.g., β-hydride elimination), lower reaction temperatures (−78°C) and slow reagent addition can mitigate issues .

Q. What strategies enable the synthesis of stereodefined quaternary aldehydes using this compound?

Co(III)-catalyzed C–H activation followed by allylation allows stereocontrol. For example, directing groups (e.g., pyridines) orient the allyl moiety spatially, while chiral ligands (e.g., (S)-proline) induce enantioselectivity during subsequent transformations .

Q. How do computational methods enhance the design of this compound-mediated transformations?

Density functional theory (DFT) calculations predict transition states and regioselectivity. For instance, studies on nitrile allylation pathways identified water-assisted proton transfers as critical for minimizing energy barriers, guiding experimental optimization .

Q. What analytical techniques are essential for characterizing complex products from this compound reactions?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are critical. For example, NOESY correlations in allyl-epoxides confirm stereochemistry, while HRMS verifies molecular formulas. X-ray crystallography may resolve ambiguous structures .

Properties

IUPAC Name

magnesium;prop-1-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUYIQDSMINEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30938266
Record name Allylmagnesium bromide
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Molecular Weight

145.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Allylmagnesium bromide
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CAS No.

1730-25-2
Record name Allylmagnesium bromide
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Record name Allylmagnesium bromide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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